molecular formula C20H18FN3O3 B2592225 N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-24-0

N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2592225
CAS RN: 898423-24-0
M. Wt: 367.38
InChI Key: KXOIJVCXYBNYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agent

Fluorinated compounds like the one have been shown to possess antimicrobial properties . The presence of a fluorine atom can significantly enhance the biological activity of pharmaceutical compounds. This compound could potentially be developed into a new class of antimicrobial agents, targeting a range of bacterial and fungal pathogens.

Anti-Tuberculosis Therapy

Similar to other fluorinated compounds, this molecule may exhibit anti-tuberculosis activity . Given the rise of drug-resistant strains of tuberculosis, the development of new drugs is crucial. This compound could be a candidate for further research as a potential anti-tuberculosis agent.

Anti-Inflammatory Applications

The structural complexity and presence of fluorine suggest that this compound might act as an anti-inflammatory agent . It could be studied for its efficacy in reducing inflammation in various diseases, including chronic conditions like arthritis.

Antioxidant Properties

Compounds with fluorine substitutions have been associated with antioxidant properties . This compound could be investigated for its ability to neutralize free radicals, which are implicated in aging and many diseases.

Anti-Tumor and Anti-Cancer Agent

The compound’s structure indicates potential for anti-tumor or anti-cancer applications . Fluorinated compounds are often explored for their ability to inhibit the growth of cancer cells. This molecule could be part of new treatments for various types of cancer, including breast cancer, as suggested by molecular docking studies .

Analgesic Effects

Given the analgesic functions of similar compounds, this molecule could be explored for its pain-relieving properties . It might be beneficial in the development of new analgesics, especially for chronic pain management.

COX-2 Inhibitor for Pain and Inflammation

The compound could act as a COX-2 inhibitor, similar to celecoxib, a drug used to treat pain and inflammation . Research into this application could lead to the development of new medications for conditions like osteoarthritis.

Herbicide Development

Although not directly related to the compound , fluorinated compounds have been used in the development of herbicides . This compound could potentially be modified to create a new class of herbicides with unique modes of action.

Mechanism of Action

properties

IUPAC Name

N-(4-fluorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-14-4-6-15(7-5-14)22-19(26)20(27)23-16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11H,1-3,8-9H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOIJVCXYBNYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC=C(C=C4)F)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.